Prepro-atrial natriuretic factor (56-92) is a peptide fragment derived from the precursor of atrial natriuretic peptide, which plays a crucial role in the regulation of blood pressure and fluid balance within the body. This compound is particularly known for its ability to enhance renal guanylate cyclase activity, leading to increased production of cyclic guanosine monophosphate, a secondary messenger involved in various physiological processes. The sequence of prepro-atrial natriuretic factor (56-92) is EVVPPQVLSEPNEEAGAALSPLPEVPPWTGEVSPAQR, and its molecular formula is with a calculated molecular weight of 3878.3 g/mol .
Prepro-atrial natriuretic factor (56-92) is primarily sourced from human tissues, particularly the heart, where it is synthesized as part of the larger precursor protein. It belongs to a class of peptides known as natriuretic peptides, which also includes atrial natriuretic peptide and brain natriuretic peptide. These peptides are classified based on their biological functions, which include vasodilation, diuresis, and inhibition of the renin-angiotensin-aldosterone system .
The synthesis of prepro-atrial natriuretic factor (56-92) typically employs solid-phase peptide synthesis (SPPS). This method involves the following steps:
The synthesis process requires careful control of reaction conditions to ensure the correct sequence and structure of the peptide. Common reagents include protected amino acids and deprotection agents like trifluoroacetic acid. The final product must achieve a purity level greater than 95% for research applications .
The molecular structure of prepro-atrial natriuretic factor (56-92) consists of a linear chain of amino acids with specific stereochemistry that determines its biological activity. The structural data reveal that it contains several functional groups that interact with guanylate cyclase receptors, facilitating its role as a signaling molecule.
Prepro-atrial natriuretic factor (56-92) primarily undergoes peptide bond formation during its synthesis. Under physiological conditions, it does not typically engage in oxidation or reduction reactions but can be subject to enzymatic cleavage by proteases, which may modify its activity.
The synthesis involves:
Common reagents used in these reactions include protected amino acids and coupling agents like HBTU or DIC .
Prepro-atrial natriuretic factor (56-92) exerts its physiological effects by binding to guanylate cyclase receptors located on target cell membranes. This interaction activates guanylate cyclase, resulting in increased levels of cyclic guanosine monophosphate within the cell.
Research indicates that at concentrations around 10 nM, prepro-atrial natriuretic factor (56-92) can significantly enhance guanylate cyclase activity in renal tissues .
Prepro-atrial natriuretic factor (56-92) is typically presented as a lyophilized powder for stability and ease of handling in laboratory settings.
The compound exhibits stability under controlled conditions but can be sensitive to proteolytic enzymes that may degrade its structure and function.
It is important to store this compound at -20°C to maintain its integrity and activity for research purposes .
Prepro-atrial natriuretic factor (56-92) has several significant applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: